Tetradecyl decanoate
Overview
Description
It is a waxy, white solid with the molecular formula C24H48O2 and a molecular weight of 368.6367 . This compound is primarily used in various industrial and cosmetic applications due to its emollient properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl decanoate is synthesized through an esterification reaction between decanoic acid and tetradecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Decanoic Acid+Tetradecanol→Tetradecyl Decanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are heated under reflux conditions with a suitable catalyst. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield decanoic acid and tetradecanol.
Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of this compound can lead to the formation of primary alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Decanoic acid and tetradecanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Scientific Research Applications
Tetradecyl decanoate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Explored for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of tetradecyl decanoate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in formulations that require enhanced skin penetration or moisturization. The molecular targets include lipid molecules within cell membranes, and the pathways involved are related to lipid metabolism and membrane dynamics.
Comparison with Similar Compounds
Tetradecyl tetradecanoate: Another ester formed from tetradecanoic acid and tetradecanol, used as an emollient.
Decyl oleate: An ester of decanol and oleic acid, commonly used in cosmetics for its moisturizing properties.
Isopropyl myristate: An ester of isopropanol and myristic acid, known for its use in topical formulations.
Uniqueness: Tetradecyl decanoate is unique due to its specific combination of decanoic acid and tetradecanol, which imparts distinct physical and chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly effective as an emollient and in enhancing skin penetration.
Properties
IUPAC Name |
tetradecyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-17-19-21-23-26-24(25)22-20-18-16-10-8-6-4-2/h3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJXQWMBHUOOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068356 | |
Record name | Decanoic acid, tetradecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41927-69-9 | |
Record name | Decanoic acid, tetradecyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41927-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Myristyl caprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041927699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, tetradecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decanoic acid, tetradecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODQ704MR5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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